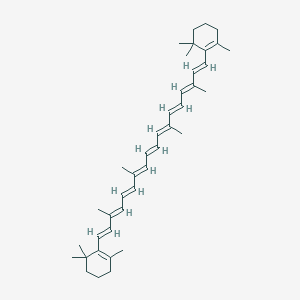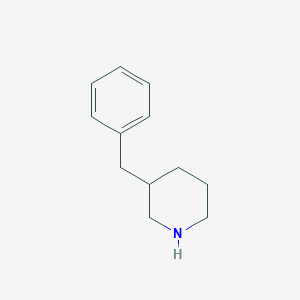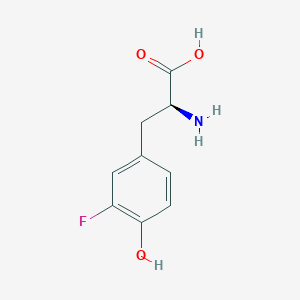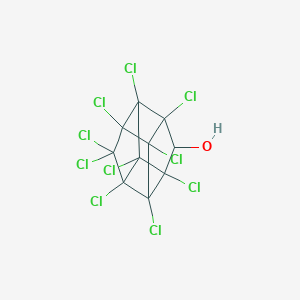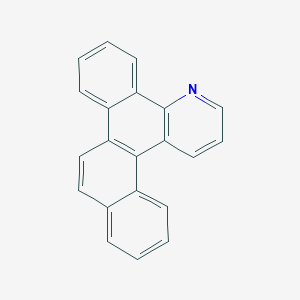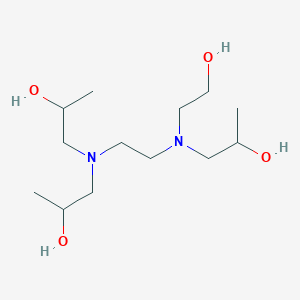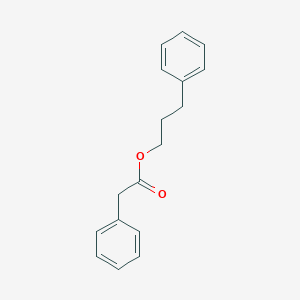
3-Phenylpropyl phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylpropyl phenylacetate is a chemical compound that is commonly used in scientific research. It is a derivative of phenylalanine, an amino acid that is found in many proteins. This compound has been studied for its potential use in a variety of applications, including as a drug delivery agent and as a tool for studying the mechanisms of certain biological processes.
Wirkmechanismus
The mechanism of action of 3-Phenylpropyl phenylacetate is not fully understood. It is thought to act as a chiral auxiliary, controlling the stereochemistry of certain reactions. It may also interact with certain biological molecules, such as proteins and enzymes, to affect their activity.
Biochemische Und Physiologische Effekte
3-Phenylpropyl phenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes, as well as the folding of certain proteins. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Phenylpropyl phenylacetate in lab experiments is its ability to control the stereochemistry of certain reactions. It is also a relatively stable compound that can be easily synthesized. One limitation is that its mechanism of action is not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving 3-Phenylpropyl phenylacetate. One area of interest is in its potential use as a drug delivery agent, particularly for the delivery of drugs to the brain. It may also be studied for its potential use in the treatment of certain diseases, such as Alzheimer's disease. Additionally, further research may be conducted to better understand its mechanism of action and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of 3-Phenylpropyl phenylacetate can be achieved through several methods. One common method involves the reaction of phenylalanine with phenylacetic acid in the presence of a catalyst. Another method involves the use of a chiral auxiliary to control the stereochemistry of the reaction.
Wissenschaftliche Forschungsanwendungen
3-Phenylpropyl phenylacetate has been studied for its potential use in a variety of scientific research applications. One area of interest is in drug delivery, as this compound has been shown to be an effective carrier for certain drugs. It has also been studied as a tool for studying the mechanisms of certain biological processes, such as protein folding and enzyme activity.
Eigenschaften
CAS-Nummer |
122-44-1 |
|---|---|
Produktname |
3-Phenylpropyl phenylacetate |
Molekularformel |
C17H18O2 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
3-phenylpropyl 2-phenylacetate |
InChI |
InChI=1S/C17H18O2/c18-17(14-16-10-5-2-6-11-16)19-13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2 |
InChI-Schlüssel |
KBXZBPLAQDTVAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCOC(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CCCOC(=O)CC2=CC=CC=C2 |
Andere CAS-Nummern |
122-44-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



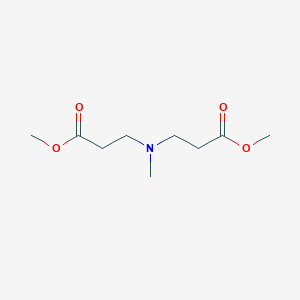
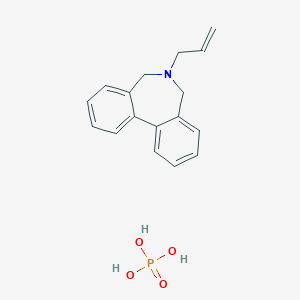
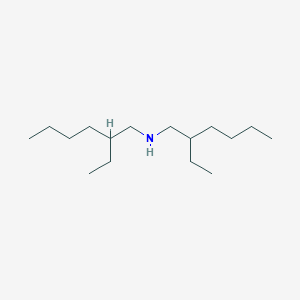
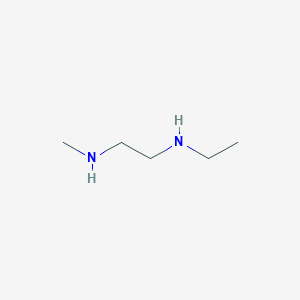
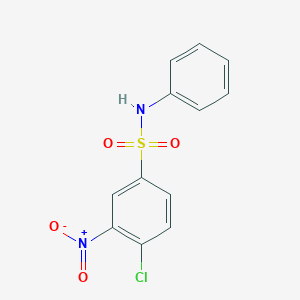
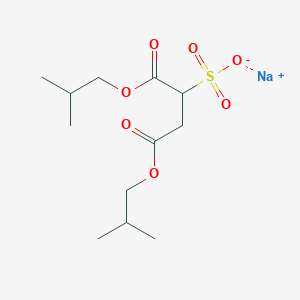
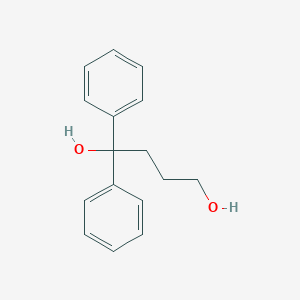
![Spiro[4.5]decan-6-one](/img/structure/B85741.png)
